
2-Chloro-4-fluorobenzyl alcohol
Overview
Description
2-Chloro-4-fluorobenzyl alcohol (CAS 208186-84-9) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol . It features a benzyl alcohol backbone substituted with chlorine at the 2-position and fluorine at the 4-position on the aromatic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for ligands such as WAY-252623, a liver X receptor (LXR) modulator studied for lipid regulation and atherosclerosis treatment . Its structural features—electron-withdrawing substituents (Cl and F)—enhance its reactivity in nucleophilic substitutions and esterification reactions, making it valuable in medicinal chemistry and organic synthesis .
Preparation Methods
Reduction of 2-Chloro-4-fluorobenzoic Acid Using Borane-THF
One of the most documented and efficient methods involves the reduction of 2-chloro-4-fluorobenzoic acid to the corresponding benzyl alcohol using borane-tetrahydrofuran complex (BH3-THF).
Procedure : 2-Chloro-4-fluorobenzoic acid (5.0 g, 28.7 mmol) is dissolved in tetrahydrofuran (THF, 50 mL). Borane-THF solution (1 M, 86.2 mL, 86.2 mmol) is added dropwise at 0 °C. The mixture is stirred at room temperature for 2 hours. The reaction is quenched with 10% sodium hydroxide solution at 0 °C, followed by washing with saturated sodium chloride solution. The product is isolated as a white solid.
Yield and Purity : The isolated 2-chloro-4-fluorobenzyl alcohol is obtained in 91.3% yield with high purity.
Parameter | Details |
---|---|
Starting material | 2-Chloro-4-fluorobenzoic acid |
Reducing agent | Borane-THF (1 M in THF) |
Solvent | Tetrahydrofuran (THF) |
Temperature | 0 °C (addition), then room temp |
Reaction time | 2 hours |
Work-up | Quench with NaOH, wash with brine |
Yield | 91.3% |
This method is advantageous for its high yield and relatively mild conditions. Borane-THF is a selective reducing agent for carboxylic acids to primary alcohols without affecting halogen substituents.
Synthetic Route via 2-Chloro-4-fluorobenzonitrile Hydrolysis and Reduction
An alternative multi-step approach starts from 2-chloro-4-fluoroaniline, which is converted to 2-chloro-4-fluorobenzonitrile by diazotization and cyanation, followed by hydrolysis to 2-chloro-4-fluorobenzoic acid, and then reduction to the benzyl alcohol.
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Diazotization and Cyanation : 2-Chloro-4-fluoroaniline reacts with cuprous cyanide under diazotization conditions to yield 2-chloro-4-fluorobenzonitrile.
Hydrolysis : The nitrile is hydrolyzed under alkaline conditions (e.g., 10% NaOH at 80 °C for 5 hours) to form the sodium salt of 2-chloro-4-fluorobenzoic acid, which is acidified to precipitate the acid.
Reduction : The acid is then reduced to the benzyl alcohol, typically by borane-THF or other reducing agents.
Parameter | Details |
---|---|
Starting material | 2-Chloro-4-fluorobenzonitrile |
Hydrolysis agent | 10% NaOH aqueous solution |
Temperature | 80 °C |
Reaction time | 5 hours |
Work-up | Extraction with ethyl acetate and dichloromethane, acidification with HCl |
Yield of acid | 90.0% |
Purity (HPLC) | ~94% |
- Advantages : This method avoids expensive precious metal catalysts and highly toxic reagents, making it suitable for large-scale industrial production.
Hydrogenation and Catalytic Reduction Methods
Patent literature describes a novel, short synthetic route for fluorine-containing benzyl alcohol derivatives, including this compound, involving:
Reduction of a fluorobenzylamine intermediate : The amino group is replaced by a hydroxyl group via hydrolysis.
Catalysts and solvents : Hydrogenation is performed in the presence of Raney nickel or Raney cobalt catalysts in non-polar solvents such as pentane, hexane, cyclohexane, benzene, or toluene.
Hydrolysis conditions : Aqueous sodium or potassium hydroxide solutions are used, with reaction times ranging from 10 minutes to 5 hours at temperatures from 0 to 100 °C.
Work-up : Extraction with organic solvents followed by distillation under reduced pressure.
This process is industrially advantageous due to its high purity, high yield, and short reaction steps.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorobenzyl alcohol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzylamine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-4-fluorobenzaldehyde or 2-chloro-4-fluorobenzoic acid.
Reduction: 2-Chloro-4-fluorobenzylamine.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
2-Chloro-4-fluorobenzyl alcohol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for modifications that enhance the efficacy of drugs targeting neurological disorders. For instance, studies indicate its role in synthesizing compounds that inhibit specific enzymes involved in disease pathways, making it a valuable asset in drug discovery and development processes .
Case Study: Neurological Drug Synthesis
Recent research has highlighted the successful incorporation of this compound in synthesizing novel piperazine derivatives aimed at treating anxiety and depression. The derivatives exhibited significant activity against serotonin receptors, showcasing the compound's potential in developing therapeutic agents .
Agrochemical Formulations
In agrochemical applications, this compound enhances the formulation of pesticides and herbicides. Its properties improve the absorption and stability of active ingredients, leading to more effective pest control solutions. The compound's ability to modify the physicochemical properties of formulations has been demonstrated to increase their efficacy in field conditions .
Case Study: Herbicide Efficacy
A study evaluated the performance of a herbicide formulation containing this compound. Results indicated improved weed control compared to traditional formulations, attributed to enhanced uptake by plant tissues .
Material Science
In material science, this compound is incorporated into polymer formulations. Its presence contributes to developing materials with improved thermal and chemical resistance, making it suitable for various industrial applications such as coatings and composites .
Research Findings: Polymer Stability
Research demonstrated that polymers modified with this compound exhibited superior thermal stability compared to unmodified counterparts. This enhancement is critical for applications requiring durability under extreme conditions .
Analytical Chemistry
The compound is utilized as a standard reference material in analytical chemistry. It aids in calibrating instruments for accurate detection and quantification of similar compounds, facilitating research across multiple scientific disciplines .
Case Study: Instrument Calibration
In a laboratory setting, this compound was employed to calibrate gas chromatography instruments, ensuring precise measurements of volatile organic compounds in environmental samples. This application underscores its importance in maintaining analytical accuracy .
Research in Organic Synthesis
As a reagent in organic synthesis, this compound allows chemists to construct complex molecules efficiently. Its utility in various synthetic pathways has been well-documented, particularly in academic research settings where novel compounds are frequently explored .
Research Insights: Synthesis Pathways
Studies have shown that using this compound facilitates the formation of carbon-carbon bonds through cross-coupling reactions, highlighting its significance in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 2-chloro-4-fluorobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The chlorine and fluorine atoms can also affect the compound’s electronic properties, making it a useful intermediate in various chemical reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-chloro-4-fluorobenzyl alcohol with structurally analogous benzyl alcohols:
Key Observations:
Electron-Withdrawing Effects :
- The trifluoromethyl (-CF₃) group in 2-chloro-4-(trifluoromethyl)benzyl alcohol increases lipophilicity and thermal stability compared to the fluorine substituent in this compound .
- Bromine in 4-bromo-2-fluorobenzyl alcohol enhances leaving-group ability in nucleophilic substitutions, making it more reactive than its chloro counterpart .
Steric and Electronic Influences :
Biological Activity
2-Chloro-4-fluorobenzyl alcohol (CAS No. 208186-84-9) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C7H6ClFO
- Molecular Weight : 160.57 g/mol
- Appearance : Crystalline powder
- Solubility : Soluble in methanol
Synthesis Pathways
The synthesis of this compound typically involves the reduction of corresponding fluorinated benzyl halides or nitriles. For instance, a common method includes the reduction of 2-chloro-4-fluorobenzonitrile to yield the desired alcohol .
Pharmacological Applications
- Antagonistic Activity : Recent studies have investigated the structure-activity relationship (SAR) of compounds related to this compound. In vitro assays revealed that modifications to the benzyl moiety significantly influenced antagonistic potency against neuropeptide receptors, suggesting potential applications in neuropharmacology .
- Oxidation Studies : The oxidation of benzyl alcohol derivatives, including this compound, has been studied extensively. Catalytic systems using palladium nanoparticles have shown that such compounds can be oxidized to various products, including benzaldehyde and benzoic acid, under specific conditions . The activation energies for these reactions were determined, providing insight into the mechanistic pathways involved.
- Enzyme Inhibition : Preliminary investigations indicate that this compound may inhibit certain enzymes involved in inflammatory pathways. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests it could function as a COX inhibitor, although further studies are required to confirm this activity .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-4-fluorobenzyl alcohol, and how are reaction conditions optimized?
Methodological Answer: A common approach involves nucleophilic substitution of 2-chloro-4-fluorobenzyl bromide with aqueous hydroxide ions (e.g., NaOH) under reflux conditions. For example, alkylation reactions using this precursor yielded derivatives with 74% efficiency when conducted in polar aprotic solvents like DMF at 60–80°C . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures, leveraging melting point data (67–69°C for related derivatives) to assess purity .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- GC-MS/MS : A sequential direct-immersion/headspace solid-phase microextraction (DI-HS-SPME) coupled with GC-MS/MS is effective for quantifying trace impurities (e.g., residual halides or solvents) .
- NMR : ¹H/¹³C NMR resolves structural ambiguities; for example, the benzylic -CH₂OH group shows δ ~4.6 ppm (¹H) and δ ~65 ppm (¹³C) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used for purity assessment, with mobile phases like methanol/water (70:30) .
Q. How can researchers optimize purification protocols for this compound?
Methodological Answer: Recrystallization is preferred for bulk purification. Ethanol/water (3:1 v/v) is optimal due to the compound’s moderate solubility (solubility ~50 mg/mL in ethanol). For small-scale purification, flash chromatography (silica gel, hexane:ethyl acetate 4:1) achieves >98% purity, monitored by TLC (Rf = 0.3 in same solvent system) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?
Methodological Answer: The electron-withdrawing -Cl and -F groups at positions 2 and 4 activate the benzylic -CH₂OH group for oxidation or substitution. Comparative studies with analogs (e.g., 2-Chloro-6-fluorobenzyl alcohol) show that para-fluorine enhances electrophilicity at the benzylic carbon, favoring SN2 mechanisms in alkylation reactions. Kinetic studies (e.g., varying NaOH concentration) can quantify this effect .
Q. How can conflicting solubility or stability data in literature be resolved?
Methodological Answer: Contradictions often arise from solvent purity or storage conditions. Systematic validation includes:
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Solubility Reassessment : Phase-solubility diagrams in binary solvents (e.g., DMSO/water) using UV-Vis spectroscopy.
- Cross-Validation : Compare results across multiple techniques (e.g., NMR vs. GC-MS for impurity profiling) .
Q. What strategies enable selective functionalization of this compound for derivative synthesis?
Methodological Answer:
- Cyanidation : Reaction with KCN in DMSO yields 2-Chloro-4-fluorobenzyl cyanide (mp: 67–69°C), useful in heterocyclic synthesis .
- Oxidation : TEMPO/NaOCl converts the alcohol to 2-Chloro-4-fluorobenzaldehyde, a precursor for Schiff bases.
- Protection-Deprotection : TBSCl in DMF protects the -OH group, enabling subsequent Grignard reactions .
Q. How does the spatial arrangement of substituents impact biological activity in benzyl alcohol derivatives?
Methodological Answer: Comparative molecular field analysis (CoMFA) of analogs (e.g., 2-Chloro-6-fluorobenzyl alcohol vs. target compound) reveals that para-fluorine enhances lipophilicity (logP = 2.1), improving membrane permeability in antimicrobial assays. In silico docking studies (AutoDock Vina) further correlate substituent position with enzyme binding affinities (e.g., CYP450 isoforms) .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHMDLLAHZUDRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407224 | |
Record name | 2-Chloro-4-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208186-84-9 | |
Record name | 2-Chloro-4-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluorobenzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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